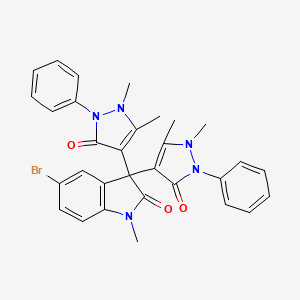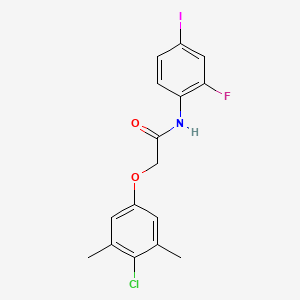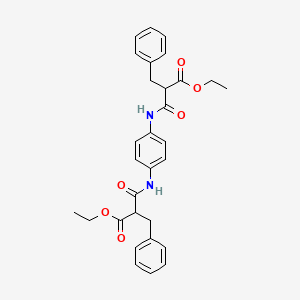![molecular formula C19H21BrN2O2S B4924108 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4924108.png)
5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was initially developed as an anti-cancer drug and has been shown to exhibit promising results in preclinical and clinical trials.
Mechanism of Action
5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 exerts its anti-tumor activity by inhibiting the activity of several kinases involved in tumor growth and proliferation, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 disrupts signaling pathways that are critical for tumor growth and survival. Additionally, 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has been shown to exhibit other biochemical and physiological effects. It has been shown to reduce angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and survival. 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has several advantages for lab experiments. It is commercially available and relatively inexpensive compared to other anti-cancer drugs. Additionally, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 in lab experiments. It has been shown to exhibit off-target effects, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer cell line being studied.
Future Directions
There are several future directions for the study of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006. One potential direction is the investigation of its use in combination therapy with other anti-cancer drugs. Additionally, the development of new analogs of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 may lead to compounds with improved efficacy and fewer off-target effects. Finally, the investigation of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 in other diseases, such as cardiovascular disease, may reveal additional therapeutic applications for this compound.
Conclusion:
In conclusion, 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 is a promising anti-cancer drug that has been extensively studied for its potential therapeutic applications. Its mechanism of action is well understood, and it has been shown to exhibit anti-tumor activity in preclinical and clinical trials. While there are limitations to its use in lab experiments, there are several future directions for the study of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 that may lead to improved therapeutic options for cancer and other diseases.
Synthesis Methods
The synthesis of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-nitrobenzoyl chloride. The resulting compound is then reacted with N-(4-butylphenyl)amine to form the intermediate product, which is subsequently treated with sodium borohydride to yield 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006. The synthesis of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 is a multi-step process that requires careful attention to detail and high-quality reagents.
Scientific Research Applications
5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, renal cell carcinoma, and hepatocellular carcinoma. It has been shown to exhibit anti-tumor activity by inhibiting multiple signaling pathways involved in tumor growth and proliferation. 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has also been investigated for its potential use in combination therapy with other anti-cancer drugs.
properties
IUPAC Name |
5-bromo-N-[(4-butylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-3-4-5-13-6-9-15(10-7-13)21-19(25)22-18(23)16-12-14(20)8-11-17(16)24-2/h6-12H,3-5H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVATQZZSCGWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(4-butylphenyl)carbamothioyl]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)


![(5-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-furyl)methanol](/img/structure/B4924064.png)
![3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4924067.png)
![3-bromo-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924072.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4924077.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4924090.png)
![1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4924093.png)
![4-(2,3-dichlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924097.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4924106.png)
![N,N-dipropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4924110.png)

![4-(2,4-dichlorophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924131.png)